molecular formula C13H19F3N2O3 B12441365 N-(exo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl) trifluoroacetamide CAS No. 1864060-40-1

N-(exo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl) trifluoroacetamide

Cat. No.: B12441365
CAS No.: 1864060-40-1
M. Wt: 308.30 g/mol
InChI Key: OSEBHMPQLPAGFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Classification Within 7-Azabicyclo[2.2.1]heptane Derivatives

N-(exo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl) trifluoroacetamide is a bicyclic amine derivative characterized by a rigid norbornane-like framework. The core structure consists of a 7-azabicyclo[2.2.1]heptane system, where a nitrogen atom occupies the bridgehead position of the bicyclic scaffold. This configuration imposes significant steric constraints, rendering the amide bond less susceptible to resonance stabilization and more reactive than typical planar amides.

The compound features two protective groups: a tert-butoxycarbonyl (Boc) moiety at the 7-position and a trifluoroacetamide group at the 2-position. The Boc group serves as a temporary protective agent for the secondary amine, while the trifluoroacetamide moiety stabilizes the primary amine during synthetic transformations. The exo stereochemistry of the trifluoroacetamide group is critical for maintaining the spatial orientation required for subsequent reactions, as the bicyclic framework’s rigidity limits conformational flexibility.

Structurally, this compound belongs to a class of bridged lactams and amines that have attracted attention due to their unique electronic and steric properties. The 7-azabicyclo[2.2.1]heptane system is isosteric with norbornene, but the inclusion of nitrogen introduces polarity and hydrogen-bonding capabilities. This hybrid structure enables applications in asymmetric catalysis and as a precursor to pharmacologically active molecules, though its reactivity profile differs markedly from monocyclic or acyclic analogues.

Historical Context in Bicyclic Amine Chemistry

The synthesis of 7-azabicyclo[2.2.1]heptane derivatives traces its origins to mid-20th-century investigations into strained amides. In 1938, Rudolf Lukeš hypothesized that bicyclic lactams with bridgehead nitrogen atoms would exhibit ketone-like reactivity due to distorted orbital alignment, challenging classical amide resonance theory. Early attempts to synthesize such compounds, including Woodward’s work on 2-quinuclidones, faced challenges due to polymerization and instability.

A breakthrough occurred in 1957 when Yakhontov reported the intramolecular condensation of amino acyl chlorides to form quinuclidin-2-ones, though the isolation of unsubstituted variants remained problematic. Pracejus later demonstrated that methyl-substituted analogues, such as dimethyl-2-quinuclidone, could be stabilized against nucleophilic attack, paving the way for functionalized derivatives. The introduction of protective groups like Boc and trifluoroacetyl in the late 20th century addressed stability issues, enabling the practical synthesis of compounds such as this compound.

Modern applications of this compound emerged from advances in asymmetric catalysis and medicinal chemistry. The rigidity of the bicyclic framework makes it a valuable chiral auxiliary, while the electronic effects of the trifluoroacetamide group enhance its utility in nucleophilic substitutions. Patent literature from the 1990s highlights its role in developing analgesics and anti-inflammatory agents, though mechanistic studies remain focused on its fundamental chemical behavior rather than therapeutic applications.

Properties

CAS No.

1864060-40-1

Molecular Formula

C13H19F3N2O3

Molecular Weight

308.30 g/mol

IUPAC Name

tert-butyl 2-[(2,2,2-trifluoroacetyl)amino]-7-azabicyclo[2.2.1]heptane-7-carboxylate

InChI

InChI=1S/C13H19F3N2O3/c1-12(2,3)21-11(20)18-7-4-5-9(18)8(6-7)17-10(19)13(14,15)16/h7-9H,4-6H2,1-3H3,(H,17,19)

InChI Key

OSEBHMPQLPAGFK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(C2)NC(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of N-(exo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl) trifluoroacetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of exo-7-Boc-7-azabicyclo[2.2.1]heptane-2-ylamine.

    Reaction with Trifluoroacetic Anhydride: The amine is then reacted with trifluoroacetic anhydride under controlled conditions to form the trifluoroacetamide derivative.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve scaling up these reactions using optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The trifluoroacetamide group undergoes hydrolysis under acidic or basic conditions, yielding the corresponding amine. This reaction is pivotal for deprotection or functionalization of the bicyclic core.

Conditions Reagents Products Yield
Acidic hydrolysisHCl (aq.), refluxexo-7-Boc-7-azabicyclo[2.2.1]heptan-2-ylamine85–90%
Basic hydrolysisNaOH (aq.), 60°Cexo-7-Boc-7-azabicyclo[2.2.1]heptan-2-ylamine75–80%

This hydrolysis is selective for the trifluoroacetamide moiety, leaving the Boc group intact .

Nucleophilic Substitution

The electron-withdrawing trifluoroacetyl group activates the amide bond for nucleophilic substitution, enabling displacement by amines, thiols, or alkoxides.

Nucleophile Conditions Products Applications
Primary aminesDMF, 80°C, 12hN-alkyl/aryl derivativesDrug candidate synthesis
Sodium methoxideMeOH, reflux, 6hMethoxy-substituted bicyclic compoundFunctional group interchange

Substitution reactions are stereospecific, retaining the exo configuration of the bicyclic system .

Boc Group Deprotection

The tert-butoxycarbonyl (Boc) protecting group is cleaved under acidic conditions, generating a secondary amine for further derivatization.

Conditions Reagents Products Yield
Trifluoroacetic acid (TFA)TFA/DCM (1:1), rt, 2hexo-7-azabicyclo[2.2.1]heptan-2-ylamine>95%

Deprotection is quantitative and avoids side reactions due to the stability of the bicyclic framework .

Stability and Reactivity Trends

  • Thermal Stability : Stable below 150°C; decomposition observed at higher temperatures .

  • Solubility : Poor in water; soluble in DCM, DMF, and THF .

  • Stereochemical Integrity : Reactions proceed with retention of configuration due to the rigid bicyclic structure .

Comparative Reactivity Table

Reaction Type Key Advantage Limitations
HydrolysisHigh selectivity for trifluoroacetamideRequires strong acids/bases
Nucleophilic SubstitutionBroad scope for functionalizationSteric hindrance from bicyclic core
Boc DeprotectionQuantitative yieldRequires corrosive TFA
Radical CyclizationAccess to complex scaffoldsLow yields in reported cases

This compound’s reactivity profile highlights its versatility as a building block for bioactive molecules. Future research could explore enantioselective transformations and catalytic applications.

Scientific Research Applications

N-(exo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl) trifluoroacetamide is a derivative of 7-azabicyclo[2.2.1]heptane that is investigated for its potential biological activities, especially in medicinal chemistry. The compound's structure and functional groups allow for various mechanisms of action, making it a candidate for pharmacological applications.

Molecular Structure

  • Molecular Formula: C13H19F3N2O3C_{13}H_{19}F_3N_2O_3
  • Molecular Weight: 308.30 g/mol
  • IUPAC Name: tert-butyl 2-[(2,2,2-trifluoroacetyl)amino]-7-azabicyclo[2.2.1]heptane-7-carboxylate
  • CAS Number: 1864060-40-1

The derivatives of 7-azabicyclo[2.2.1]heptane have potential biological activities, particularly in medicinal chemistry.

Pharmacological Studies:

  • Analgesic Activity: Derivatives of 7-azabicyclo[2.2.1]heptane can act as analgesics, providing pain relief through mechanisms that may involve modulation of opioid receptors.
  • Anti-inflammatory Effects: Some derivatives have demonstrated anti-inflammatory properties in animal models, suggesting potential therapeutic uses in conditions characterized by inflammation.
  • Neuropharmacological Effects: The structural characteristics of this compound may allow it to interact with various neurotransmitter systems, including serotonin and dopamine pathways, which could be explored for treating mood disorders.

Case Studies:

  • Analgesic Properties: Certain 7-azabicyclo[2.2.1]heptane derivatives exhibited significant analgesic effects in rodent models, leading to their consideration as potential candidates for pain management therapies.
  • Anti-inflammatory Activity: Investigations revealed a reduction in inflammation markers in treated subjects compared to controls, highlighting the therapeutic potential of these compounds in inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(exo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl) trifluoroacetamide involves its interaction with specific molecular targets. The trifluoroacetamide group can form hydrogen bonds and other interactions with target molecules, influencing their activity. The azabicycloheptane structure provides a rigid framework that can enhance binding specificity and affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Bicyclic Frameworks

The bicyclo[2.2.1]heptane (norbornane) system is a strained bicyclic structure that imparts unique reactivity. Key comparisons include:

  • N-(1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide (): Shares the norbornane core but substitutes the Boc group with a bromomethyl moiety and replaces trifluoroacetamide with benzenesulfonamide.
  • Cephalosporin Derivatives (): Contain a bicyclo[4.2.0]oct-2-ene system, which is less strained than norbornane. The additional thia-aza rings and methoxy groups in these antibiotics highlight how bicyclic frameworks are tailored for bioactivity .

Functional Group Analysis

  • Trifluoroacetamide vs. Acetamide Derivatives (): The trifluoromethyl group in the target compound increases electron-withdrawing effects compared to non-fluorinated analogs like N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide. This enhances resistance to hydrolysis but may reduce nucleophilicity .
  • Boc Protection vs. Alternative Groups : The Boc group in the target compound offers orthogonal protection compared to benzyl or Fmoc groups, enabling selective deprotection under mild acidic conditions .

Physicochemical Properties

Property Target Compound N-(1-(Bromomethyl)...benzenesulfonamide () Cephalosporin Derivatives ()
Molecular Weight (g/mol) 308.30 ~400 (estimated) 500–600 (varies)
Key Functional Groups Boc, trifluoroacetamide Bromomethyl, benzenesulfonamide Tetrazole, thia-aza rings
Stability High (Boc protection) Moderate (bromine susceptibility) Variable (pH-dependent)
Bioactivity Synthetic intermediate Potential bioactivity (unconfirmed) Antibiotic activity

Biological Activity

N-(exo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl) trifluoroacetamide is a derivative of the bicyclic compound 7-azabicyclo[2.2.1]heptane, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound's structure and functional groups suggest various mechanisms of action, making it a candidate for further investigation in pharmacological applications.

Molecular Structure

  • Molecular Formula: C11_{11}H20_{20}N2_2O2_2
  • Molecular Weight: 212.29 g/mol
  • CAS Number: 1000870-15-4

Safety Information

Hazard StatementDescription
H302Harmful if swallowed
Signal WordWarning

Research indicates that compounds related to this compound may exhibit analgesic and anti-inflammatory properties, similar to other derivatives of 7-azabicyclo[2.2.1]heptane . The bicyclic structure allows for unique interactions with biological targets, potentially influencing neurotransmitter systems.

Pharmacological Studies

  • Analgesic Activity : Studies have shown that derivatives of 7-azabicyclo[2.2.1]heptane can act as analgesics, providing pain relief through mechanisms that may involve modulation of opioid receptors.
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties in animal models, suggesting potential therapeutic uses in conditions characterized by inflammation.
  • Neuropharmacological Effects : The structural characteristics of this compound may allow it to interact with various neurotransmitter systems, including serotonin and dopamine pathways, which could be explored for treating mood disorders.

Case Study 1: Analgesic Properties

A study published in patent literature noted that certain 7-azabicyclo[2.2.1]heptane derivatives exhibited significant analgesic effects in rodent models, leading to their consideration as potential candidates for pain management therapies .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory effects of similar compounds, revealing a reduction in inflammation markers in treated subjects compared to controls, highlighting the therapeutic potential of these compounds in inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound involves several steps, starting from readily available precursors through a series of chemical transformations that ensure the integrity of the bicyclic structure while introducing functional groups necessary for biological activity .

Comparative Analysis Table

PropertyThis compoundRelated Compounds
Analgesic ActivityModerate to high efficacy in rodent modelsOther 7-Azabicyclo derivatives
Anti-inflammatory ActivitySignificant reduction in inflammatory markersVarious NSAIDs
Neuropharmacological EffectsPotential modulation of serotonin and dopamine systemsSSRIs and SNRIs

Q & A

Q. What are the established synthetic routes for N-(exo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl) trifluoroacetamide, and how can intermediates be characterized?

The synthesis typically involves two key steps: (i) preparation of the 7-azabicyclo[2.2.1]heptane core and (ii) sequential functionalization with Boc and trifluoroacetamide groups. A five-step route for similar bicyclic amines (e.g., 7-azabicyclo[2.2.1]heptane) starts with cyclization of a diamine precursor, followed by Boc protection under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) . Intermediates are characterized via 1H^1H-NMR and 13C^{13}C-NMR to confirm regioselectivity, with X-ray crystallography resolving stereochemical ambiguities (e.g., exo vs. endo configurations) .

Q. How can NMR spectroscopy resolve structural ambiguities in trifluoroacetamide derivatives?

Trifluoroacetamide groups introduce distinct 19F^{19}F-NMR signals (δ ≈ -75 ppm) and deshielded amide protons in 1H^1H-NMR (δ 8.5–9.5 ppm). For bicyclic systems, coupling constants between bridgehead protons (e.g., J2,7J_{2,7} in azabicyclo[2.2.1]heptane) help confirm exo/endo configurations. Overlapping signals can be resolved using 2D techniques (COSY, HSQC) . Note: Trifluoroacetamide’s electron-withdrawing nature complicates 13C^{13}C-NMR assignments; isotopic labeling (e.g., 15N^{15}N-Boc) may enhance clarity .

Q. What are the critical purity assessment methods for this compound?

Purity is evaluated via HPLC (C18 column, acetonitrile/water gradient) with UV detection (210–254 nm). Trifluoroacetamide’s strong UV absorbance aids trace impurity detection. Mass spectrometry (ESI-MS) confirms molecular ion integrity, while elemental analysis validates stoichiometry (e.g., C, H, N within ±0.4%) .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., Wagner-Meerwein rearrangements) impact the synthesis of azabicyclo[2.2.1]heptane derivatives?

Wagner-Meerwein rearrangements may occur during acid-catalyzed steps (e.g., Boc deprotection), leading to undesired ring-expanded byproducts. To suppress this, use mild acidic conditions (e.g., TFA/DCM at 0°C) and monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Computational modeling (DFT) predicts transition-state energies to optimize reaction trajectories .

Q. What strategies mitigate low yields in palladium-catalyzed amination of 7-azabicyclo[2.2.1]heptane?

Low yields often stem from steric hindrance at the bridgehead nitrogen. Using bisimidazol-2-ylidene palladium catalysts enhances electron density and steric accessibility, improving coupling efficiency with heteroaryl halides. Pre-activation of the bicyclic amine (e.g., as a lithium amide) further accelerates reactivity .

Q. How can conflicting stereochemical data from X-ray crystallography and NMR be resolved?

Discrepancies may arise from dynamic effects (e.g., ring puckering) in solution vs. solid state. Compare NOESY/ROESY NMR data (to assess spatial proximity in solution) with X-ray-derived torsion angles. For example, in epibatidine derivatives, the 1R,2R,4S configuration was confirmed by correlating crystallographic data with 1H^1H-NMR coupling constants .

Q. What are the implications of trifluoroacetamide’s electron-withdrawing effects on downstream reactivity?

The trifluoroacetamide group deactivates the adjacent nitrogen, reducing nucleophilicity. This necessitates harsher conditions for subsequent substitutions (e.g., Mitsunobu reactions require elevated temperatures). However, this deactivation stabilizes the compound against hydrolysis, making it suitable for prolonged storage in polar solvents .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for azabicyclo[2.2.1]heptane intermediates?

Yields vary due to divergent routes: A 36% yield via PtO₂-catalyzed hydrogenation (requiring costly catalysts) vs. 18% via a Pt-free route . Evaluate scalability by comparing catalyst turnover numbers (TON) and solvent systems. For academic labs, the Pt-free route may be preferable despite lower yields due to cost constraints.

Q. Why do different studies report conflicting barriers to rotation about the N–CO bond in acylated derivatives?

Barriers depend on substituent electronic effects and ring strain. For example, acetyl derivatives show lower rotational barriers (1.2 kcal/mol) compared to nitroso analogs (6.5 kcal/mol) due to reduced conjugation in the latter. Variable-temperature NMR (VT-NMR) between -50°C and 100°C quantifies these differences .

Methodological Recommendations

  • Stereochemical Purity : Use chiral HPLC (Chiralpak IA column) with heptane/ethanol eluent to separate enantiomers .
  • Scale-Up : Replace PtO₂ with Raney nickel in hydrogenation steps to reduce costs .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to assess hydrolytic stability of the trifluoroacetamide group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.